molecular formula C8H8IN3O B13133361 3-Iodo-6-methoxy-2-methylimidazo[1,2-b]pyridazine

3-Iodo-6-methoxy-2-methylimidazo[1,2-b]pyridazine

Cat. No.: B13133361
M. Wt: 289.07 g/mol
InChI Key: DNNCGCXXIXIELZ-UHFFFAOYSA-N
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Description

3-Iodo-6-methoxy-2-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-6-methoxy-2-methylimidazo[1,2-b]pyridazine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with iodine in the presence of a suitable oxidizing agent . This reaction proceeds under mild conditions and results in the formation of the desired iodinated product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free and catalyst-free methods under microwave irradiation have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-6-methoxy-2-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-b]pyridazine derivatives, while oxidation can produce corresponding oxides.

Scientific Research Applications

3-Iodo-6-methoxy-2-methylimidazo[1,2-b]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-6-methoxy-2-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-6-methoxy-2-methylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position and the iodine atom at the 3-position makes it a valuable compound for various research applications.

Properties

Molecular Formula

C8H8IN3O

Molecular Weight

289.07 g/mol

IUPAC Name

3-iodo-6-methoxy-2-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C8H8IN3O/c1-5-8(9)12-6(10-5)3-4-7(11-12)13-2/h3-4H,1-2H3

InChI Key

DNNCGCXXIXIELZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=N1)C=CC(=N2)OC)I

Origin of Product

United States

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